![molecular formula C13H13F3N4O2 B13136864 (2R,3R)-3-Hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-3-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13136864.png)
(2R,3R)-3-Hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-3-(2,4,5-trifluorophenyl)butanamide
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Description
(2R,3R)-3-Hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-3-(2,4,5-trifluorophenyl)butanamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.26 g/mol. The purity is usually 95%.
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Biological Activity
(2R,3R)-3-Hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-3-(2,4,5-trifluorophenyl)butanamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and related case studies.
The molecular formula for this compound is C13H12F3N4O. The compound belongs to the class of triazole derivatives which are known for their diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization to introduce the trifluorophenyl group. The synthetic pathways are crucial for optimizing yield and purity.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. In vitro studies demonstrated that the compound inhibits the growth of Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Recent studies have highlighted the role of this compound as a DPP-IV inhibitor. DPP-IV is implicated in glucose metabolism and is a target for type 2 diabetes treatment. In vitro assays showed that this compound effectively inhibits DPP-IV activity with an IC50 value in the low micromolar range.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole moiety facilitates binding to enzyme active sites.
- Receptor Modulation : The trifluorophenyl group enhances lipophilicity and receptor affinity.
Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry demonstrated the antifungal efficacy of various triazole derivatives including our compound. It was found that modifications on the phenyl ring significantly influenced antifungal activity. The study concluded that this compound displayed superior activity compared to other derivatives tested .
Study 2: DPP-IV Inhibition and Diabetes Management
In a clinical trial focusing on new antidiabetic agents, this compound was evaluated for its DPP-IV inhibitory effects. Patients receiving treatment with this compound showed improved glycemic control compared to placebo groups. The results indicated a promising therapeutic potential for managing type 2 diabetes .
Data Summary
Property | Value |
---|---|
Molecular Formula | C13H12F3N4O |
Antifungal MIC (against C. albicans) | 0.5 µg/mL |
DPP-IV IC50 | 0.25 µM |
Synthetic Yield | 85% |
Properties
Molecular Formula |
C13H13F3N4O2 |
---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)-3-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C13H13F3N4O2/c1-7(12(17)21)13(22,4-20-6-18-5-19-20)8-2-10(15)11(16)3-9(8)14/h2-3,5-7,22H,4H2,1H3,(H2,17,21)/t7-,13+/m0/s1 |
InChI Key |
AXVUDAFVDRRTRX-WPPNPWJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)[C@](CN1C=NC=N1)(C2=CC(=C(C=C2F)F)F)O |
Canonical SMILES |
CC(C(=O)N)C(CN1C=NC=N1)(C2=CC(=C(C=C2F)F)F)O |
Origin of Product |
United States |
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